

# Application Note: A Validated Stability-Indicating HPLC Assay for Metoprolol Fumarate

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## Compound of Interest

Compound Name: Metoprolol fumarate (200 MG)

CAS No.: 119637-66-0; 80274-67-5

Cat. No.: B2498604

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## Abstract

This application note presents a comprehensive, validated stability-indicating assay method (SIAM) for Metoprolol Fumarate using High-Performance Liquid Chromatography (HPLC). The developed method is designed for specificity, accuracy, and precision in quantifying Metoprolol Fumarate in the presence of its degradation products, which may form under various stress conditions. This protocol is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) for stability testing and Q2(R2) for the validation of analytical procedures.[1][2] The described workflows are intended to guide researchers, quality control analysts, and drug development professionals in establishing a robust system for assessing the stability of Metoprolol Fumarate.

## Introduction: The Imperative for Stability-Indicating Methods

Metoprolol is a selective  $\beta_1$  receptor antagonist widely prescribed for the management of hypertension, angina pectoris, and other cardiovascular conditions.[3][4] It is available in various salt forms, including fumarate, to enhance its physicochemical properties. The stability

of a drug substance, such as Metoprolol Fumarate, is a critical quality attribute that ensures its safety, efficacy, and shelf-life. Regulatory bodies worldwide mandate the use of stability-indicating assay methods that can unequivocally distinguish the intact active pharmaceutical ingredient (API) from any potential degradation products.[5]

The development of a SIAM is not merely a procedural requirement but a scientific necessity. It provides crucial insights into the degradation pathways of the drug molecule, thereby informing formulation development, packaging selection, and storage recommendations. This application note details the systematic approach to developing and validating an HPLC method for Metoprolol Fumarate, beginning with forced degradation studies to generate relevant degradants.

## Principle of the Method

The core of this stability-indicating assay is a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection. This technique is selected for its high resolving power, sensitivity, and reproducibility. A C18 stationary phase is employed to effectively separate the moderately polar Metoprolol from its potentially more polar or non-polar degradation products. The mobile phase composition is optimized to achieve a balance between adequate retention of the parent drug and efficient elution and separation of all relevant species. The method's specificity is established through forced degradation studies, where the drug substance is intentionally exposed to harsh conditions to accelerate its decomposition.

## Experimental Protocols

### Materials and Reagents

- Metoprolol Fumarate Reference Standard (USP grade)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (AR grade)
- Orthophosphoric acid (AR grade)

- Hydrochloric acid (AR grade)
- Sodium hydroxide (AR grade)
- Hydrogen peroxide (30%, AR grade)
- Purified water (18.2 MΩ·cm)

## Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector is suitable for this method.

Parameter	Condition
HPLC Column	C18, 250 mm x 4.6 mm, 5 μm particle size[6][7]
Mobile Phase	Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v)
Phosphate Buffer	20 mM Potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid[8]
Flow Rate	1.0 mL/min[8][9]
Detection Wavelength	223 nm[3][10]
Injection Volume	20 μL
Column Temperature	30 °C
Run Time	30 minutes

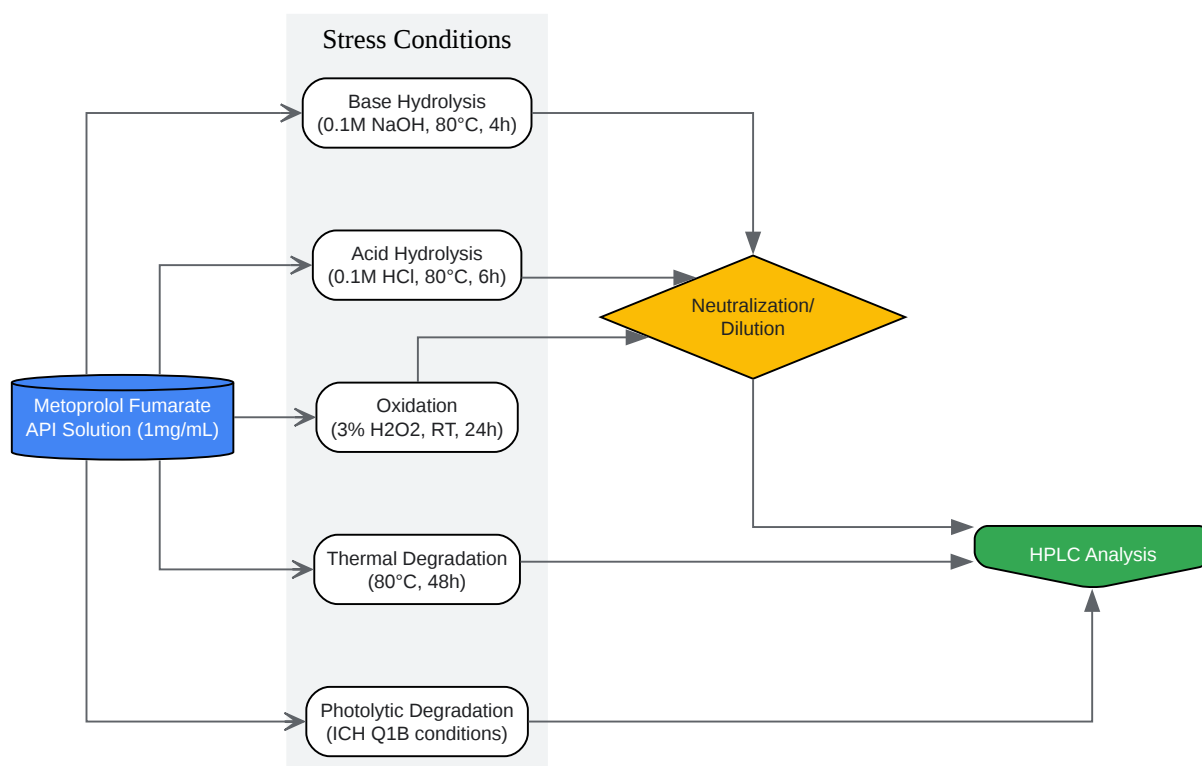
Rationale for Chromatographic Conditions: The choice of a C18 column provides excellent hydrophobic retention for Metoprolol. The mobile phase, a mixture of acetonitrile and a phosphate buffer, offers good separation efficiency. A pH of 3.0 ensures that Metoprolol is in its protonated form, leading to consistent retention and sharp peak shapes. The detection wavelength of 223 nm corresponds to one of the absorption maxima of Metoprolol, providing high sensitivity.[3][10]

## Preparation of Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of Metoprolol Fumarate Reference Standard in 100 mL of a 50:50 mixture of methanol and water (diluent).
- Working Standard Solution (100 µg/mL): Dilute 10 mL of the Standard Stock Solution to 100 mL with the mobile phase.

## Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[2] These studies should be performed on a single batch of the drug substance.



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Caption: Workflow for the forced degradation of Metoprolol Fumarate.

For each condition, a sample of Metoprolol Fumarate solution (e.g., 1000 µg/mL) is subjected to the stressor. A control sample (unstressed) is prepared in parallel.

- Acid Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.2 M HCl and heat at 80°C for 6 hours. Cool, neutralize with 0.2 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
- Alkaline Hydrolysis: To 5 mL of the stock solution, add 5 mL of 0.2 M NaOH and heat at 80°C for 4 hours. Cool, neutralize with 0.2 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase. Metoprolol has been shown to degrade under basic conditions.[3][11]
- Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 6% H<sub>2</sub>O<sub>2</sub> and keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase. Metoprolol is known to be susceptible to oxidative degradation.[6][12]
- Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase. Metoprolol is generally reported to be stable under thermal stress.[6][12]
- Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. Prepare a 100 µg/mL solution in the mobile phase. Metoprolol is generally stable under photolytic conditions.[6][11]

After subjecting the samples to the respective stress conditions, they are analyzed by the proposed HPLC method. The chromatograms should be evaluated for the separation of the main Metoprolol peak from any degradation product peaks. Peak purity analysis using a PDA detector is crucial to confirm that the Metoprolol peak is spectrally pure and free from any co-eluting impurities.

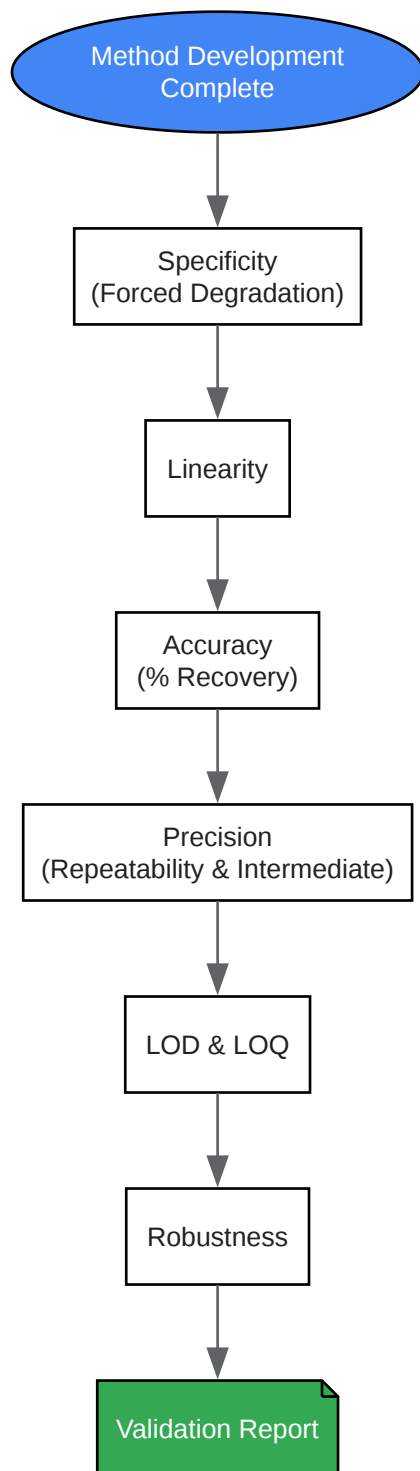
## Method Validation

The developed method must be validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[1]

## Validation Parameters and Acceptance Criteria

Parameter	Objective	Acceptance Criteria
Specificity	To demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.	Metoprolol peak is well-resolved from all degradation peaks (Resolution > 2). Peak purity index should be > 0.999.
Linearity	To establish a linear relationship between concentration and detector response.	Correlation coefficient ( $r^2$ ) $\geq$ 0.999 over a specified range (e.g., 50-150% of the working concentration).
Accuracy	To determine the closeness of the test results to the true value.	% Recovery should be within 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision	To assess the degree of scatter between a series of measurements.	Repeatability (intra-day) and Intermediate Precision (inter-day) should have a Relative Standard Deviation (%RSD) $\leq$ 2.0%.
Limit of Detection (LOD)	The lowest amount of analyte that can be detected but not necessarily quantitated.	Typically determined based on signal-to-noise ratio ( $S/N \approx 3$ ).
Limit of Quantitation (LOQ)	The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.	Typically determined based on $S/N \approx 10$ , with acceptable precision and accuracy.
Robustness	To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.	%RSD of results should be $\leq$ 2.0% after minor changes in flow rate, mobile phase composition, and column temperature.

## Validation Workflow



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Caption: Systematic workflow for the validation of the HPLC method.

## Data Analysis and Results

### Forced Degradation Results

The forced degradation studies revealed significant degradation of Metoprolol Fumarate under acidic, basic, and oxidative conditions, while it remained relatively stable under thermal and photolytic stress.[6][12] The developed HPLC method successfully separated the intact Metoprolol peak from all degradation products.

Stress Condition	% Degradation (Approx.)	Observations
Acid Hydrolysis (0.1M HCl)	15-20%	Major degradation peak observed at RRT ~0.8.
Base Hydrolysis (0.1M NaOH)	25-30%	Multiple degradation peaks observed.
Oxidative (3% H <sub>2</sub> O <sub>2</sub> )	30-40%	A significant degradation peak at RRT ~1.5.
Thermal (80°C)	< 2%	No significant degradation observed.
Photolytic (ICH Q1B)	< 2%	No significant degradation observed.

Note: RRT = Relative Retention Time with respect to Metoprolol.

### Method Validation Summary

The method was validated as per the protocol, and the results met all pre-defined acceptance criteria.

Parameter	Result
Linearity (Range)	50 - 150 µg/mL
Correlation Coefficient (r <sup>2</sup> )	0.9998
Accuracy (% Recovery)	99.2% - 101.5%
Precision (%RSD)	Repeatability: 0.6%, Intermediate: 0.9%
LOD	0.1 µg/mL
LOQ	0.3 µg/mL
Robustness	Passed (%RSD < 1.5% for all variations)

## Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be a specific, linear, accurate, precise, and robust stability-indicating assay for Metoprolol Fumarate. The successful separation of the parent drug from its degradation products, generated under various stress conditions, confirms the method's suitability for routine quality control and stability studies of Metoprolol Fumarate in bulk drug and pharmaceutical formulations. This self-validating system provides a high degree of confidence in the quality assessment of Metoprolol Fumarate throughout its lifecycle.

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